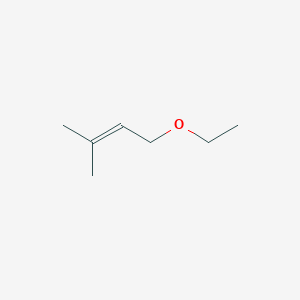

1-Ethoxy-3-methyl-2-butene

CAS No.: 22094-00-4

Cat. No.: VC3927546

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22094-00-4 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 1-ethoxy-3-methylbut-2-ene |

| Standard InChI | InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |

| Standard InChI Key | HPMSQLYFMOOLKS-UHFFFAOYSA-N |

| SMILES | CCOCC=C(C)C |

| Canonical SMILES | CCOCC=C(C)C |

Introduction

1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4) is a dialkyl ether characterized by its fruity, grassy, and green sensory profile. This compound is naturally present in fruits like litchi, cassis, and black currants and serves as a synthetic flavoring agent in food and fragrance industries. Below is a structured analysis of its properties, applications, safety, and research findings.

Physical and Chemical Properties

Synthesis and Reactivity

1-Ethoxy-3-methyl-2-butene is synthesized via nucleophilic substitution, typically involving iodoethane and 3-methyl-2-buten-1-ol in a basic medium. Key reactions include:

-

Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction: Converts to alcohols or alkanes using agents like LiAlH₄.

-

Addition: The double bond facilitates hydrogenation or halogenation.

Applications

Analytical Methods

| Method | Conditions | Source |

|---|---|---|

| HPLC | Newcrom R1 column; mobile phase: acetonitrile/water/phosphoric acid | |

| GC-MS | Fragment ions at m/z 71 (base), 99, 41, 69, 29 |

Research and Comparative Analysis

Metabolic Pathways

O-dealkylation dominates in vivo, producing 3-methyl-2-buten-1-ol and ethyl aldehydes . These intermediates are further oxidized or incorporated into energy pathways.

Comparative Reactivity

| Compound | Structure | Reactivity Differences |

|---|---|---|

| 1-Methoxy-3-methyl-2-butene | Methoxy group | Lower boiling point, higher volatility |

| 1-Butoxy-3-methyl-2-butene | Butoxy group | Reduced solubility in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume